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A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary
Notoginsenoside T5 is a dammarane-type saponin isolated from the roots and rhizomes of

Panax notoginseng[1][2]. While its existence is documented, a comprehensive body of

research detailing its specific pharmacological activities, mechanisms of action, and

quantitative data remains notably limited. This guide addresses this gap by providing the

available information on Notoginsenoside T5 and presenting a detailed review of the closely

related and extensively studied compound, Notoginsenoside R1, as a proxy to infer potential

biological activities and guide future research. This in-depth analysis of Notoginsenoside R1

includes quantitative data, detailed experimental protocols, and visualizations of key signaling

pathways.

Notoginsenoside T5: Current State of Knowledge
Notoginsenoside T5 is identified as a dammarane glycoside, a class of triterpenoid saponins

characteristic of the Panax genus[1]. It is obtained through methods such as the acidic

deglycosylation of saponins from the roots of P. notoginseng[1]. Its chemical structure has been

elucidated using various spectroscopic methods[3].

Despite its isolation and structural characterization, there is a significant lack of published

studies on the specific biological effects of Notoginsenoside T5. Therefore, to provide a

valuable resource for researchers in this field, the following sections will focus on
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Notoginsenoside R1, a major bioactive component of P. notoginseng that has been the subject

of numerous pharmacological studies. The insights gained from Notoginsenoside R1 can serve

as a foundation for hypothesizing and investigating the potential therapeutic applications of

Notoginsenoside T5 and other related notoginsenosides.

Notoginsenoside R1: A Comprehensive Technical
Review
Notoginsenoside R1 (NG-R1) is one of the most abundant and well-researched saponins from

P. notoginseng. It has demonstrated a wide range of pharmacological activities, including

cardiovascular protection, neuroprotection, anti-inflammatory effects, and promotion of tissue

repair.

Quantitative Pharmacological Data
The following tables summarize key quantitative data from various in vitro and in vivo studies

on Notoginsenoside R1.

Table 1: In Vitro Bioactivity of Notoginsenoside R1
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Cell Line Assay Endpoint
Concentrati
on/Dose

Result Reference

Human Aortic

Smooth

Muscle Cells

(HASMCs)

TNF-α-

induced PAI-

1 production

PAI-1 mRNA

and protein

levels

Dose-

dependent

Significant

decrease
[4]

AC16 human

cardiomyocyt

e cells

LPS-induced

inflammation

TNF-α, IL-6,

IL-1β

expression

50, 100

µg/mL

Significant

decrease
[5]

Pre-

osteoblast

cell line

(MC3T3-E1)

Cell

proliferation

and

differentiation

Cell viability,

ALP activity
50 µg/mL

Peak

proliferation

and ALP

activity

[6]

Pre-

osteoblast

cell line

(MC3T3-E1)

Mineralization
Calcium

deposition
1000 µg/mL

4.3-fold

increase (day

21), 5.9-fold

increase (day

28)

[6]

NCM460

human

intestinal

epithelial

cells

Wound

healing
Cell migration 100 µM

Promoted

wound

healing

[7]

3D intestinal

organoid

model

Stem cell

activity

Lgr5+ cells

and budding

rates

100 µM Increased [7]

Table 2: In Vivo Pharmacokinetic Parameters of Notoginsenoside R1 and other Saponins from

P. notoginseng

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16458614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9880176/
https://pubmed.ncbi.nlm.nih.gov/27352906/
https://pubmed.ncbi.nlm.nih.gov/27352906/
https://pubmed.ncbi.nlm.nih.gov/38491161/
https://pubmed.ncbi.nlm.nih.gov/38491161/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12107782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adminis
tration
Route

Species Dose Cmax Tmax AUC

Absolut
e
Bioavail
ability

Referen
ce

Oral

(Normal

Tablet)

Beagle

Dog

90 mg/kg

(PNS)

Not

specified

for R1

alone

~4 h
~150

µg·h/L
- [8]

Oral (Bio-

adhesive

Tablet)

Beagle

Dog

90 mg/kg

(PNS)

Not

specified

for R1

alone

~8 h
~300

µg·h/L
- [8]

Oral Rat

300

mg/kg

(TPNS)

160.7

µg/L
0.5 h

344.9

µg·h/L
9.29% [9]

Intraveno

us
Rat

10 mg/kg

(TPNS)

1341.6

µg/L
0.083 h

3711.6

µg·h/L
- [9]

PNS: Panax notoginseng saponins; TPNS: Total Panax notoginsenoside

Key Experimental Protocols
This section details the methodologies used in significant studies on Notoginsenoside R1.

2.2.1. Inhibition of TNF-α-induced PAI-1 Production in HASMCs

Cell Culture: Human aortic smooth muscle cells (HASMCs) were cultured in DMEM

supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL

streptomycin.

Treatment: Cells were pre-treated with various concentrations of Notoginsenoside R1 for 2

hours, followed by stimulation with 10 ng/mL TNF-α for 24 hours.

Analysis: PAI-1 mRNA levels were determined by RT-PCR. PAI-1 protein levels in the cell

culture supernatant were measured by ELISA. Activation of ERK and PKB signaling
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pathways was assessed by Western blot analysis of phosphorylated proteins.[4]

2.2.2. Alleviation of Sepsis-Induced Myocardial Injury in Mice

Animal Model: Male C57BL/6 mice were used. Sepsis was induced by cecal ligation and

puncture (CLP).

Treatment: Mice were injected intraperitoneally with 25 mg/kg Notoginsenoside R1 once a

day for 5 days prior to CLP surgery.

Analysis: Survival rates were monitored. Myocardial injury was assessed by measuring

serum levels of creatine kinase-MB (CK-MB) and cardiac troponin T (cTnT) using ELISA kits.

Expression of inflammatory cytokines in cardiac tissue was measured by qRT-PCR and

ELISA.[5]

2.2.3. Promotion of Osteoblastogenesis in MC3T3-E1 Cells

Cell Culture: MC3T3-E1 pre-osteoblast cells were cultured in α-MEM supplemented with

10% FBS and antibiotics.

Treatment: Cells were treated with Notoginsenoside R1 at concentrations ranging from 1 to

1000 µg/mL for various time points.

Analysis:

Cell Viability: Assessed using the CCK-8 assay.

Alkaline Phosphatase (ALP) Activity: Measured using an ALP activity kit.

Osteocalcin (OCN) Secretion: Quantified by ELISA.

Mineralization: Visualized and quantified by Alizarin Red S staining.

Gene Expression: mRNA levels of osteoblastogenic markers (Collagen Iα, Runx2, ALP,

OCN) were determined by qRT-PCR.[6]

Signaling Pathways Modulated by Notoginsenoside R1
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Notoginsenoside R1 exerts its diverse pharmacological effects by modulating multiple signaling

pathways. The following diagrams, generated using the DOT language, illustrate some of the

key pathways involved.

2.3.1. Anti-inflammatory and Cardioprotective Signaling

Notoginsenoside R1 has been shown to mitigate inflammatory responses and protect

cardiovascular cells by inhibiting pro-inflammatory pathways and activating protective ones.
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Fig. 1: Anti-inflammatory and cytoprotective pathways of Notoginsenoside R1.

2.3.2. Pro-angiogenic and Tissue Repair Signaling
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Notoginsenoside R1 can promote the formation of new blood vessels and facilitate tissue

repair, which is crucial in wound healing and recovery from ischemic events.
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Fig. 2: Pro-angiogenic and tissue repair pathways of Notoginsenoside R1.

Discussion and Future Directions
The available literature strongly supports the therapeutic potential of Notoginsenoside R1

across a spectrum of diseases, driven by its modulation of fundamental cellular processes like

inflammation, apoptosis, and angiogenesis. However, the low oral bioavailability of

notoginsenosides, including R1, presents a significant hurdle for clinical translation[9].

Research into novel drug delivery systems, such as bio-adhesive tablets, is a promising

avenue to overcome this limitation[8].

For Notoginsenoside T5, the path forward is clear. Foundational research is urgently needed

to characterize its pharmacological profile. In vitro screening across various cell lines could
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identify its primary biological activities. Subsequent mechanistic studies could then elucidate

the signaling pathways involved, drawing parallels from the extensive research on

Notoginsenoside R1. Head-to-head comparative studies between Notoginsenoside T5 and

other major notoginsenosides would be invaluable in understanding its unique therapeutic

potential.

Conclusion
While specific data on Notoginsenoside T5 is currently sparse, the comprehensive analysis of

its close structural analog, Notoginsenoside R1, provides a robust framework for future

research. The multifaceted pharmacological activities of Notoginsenoside R1, supported by a

growing body of quantitative data and mechanistic insights, underscore the therapeutic promise

of the notoginsenoside family. This guide serves as a foundational resource to stimulate and

direct future investigations into the specific properties and potential clinical applications of

Notoginsenoside T5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38491161/
https://pubmed.ncbi.nlm.nih.gov/38491161/
https://www.researchgate.net/publication/51205755_Pharmacokinetics_study_of_bio-adhesive_tablet_of_Panax_notoginseng_saponins
https://pubmed.ncbi.nlm.nih.gov/17473424/
https://pubmed.ncbi.nlm.nih.gov/17473424/
https://pubmed.ncbi.nlm.nih.gov/17473424/
https://www.benchchem.com/product/b12107782#notoginsenoside-t5-literature-review
https://www.benchchem.com/product/b12107782#notoginsenoside-t5-literature-review
https://www.benchchem.com/product/b12107782#notoginsenoside-t5-literature-review
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12107782?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12107782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

